1-((2-Nitrophenyl)sulfonyl)piperazine basic properties
1-((2-Nitrophenyl)sulfonyl)piperazine basic properties
An In-depth Technical Guide to the Core Basic Properties of 1-((2-Nitrophenyl)sulfonyl)piperazine
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Nosyl-Piperazine Scaffold
In the landscape of modern medicinal chemistry and synthetic route design, the strategic selection of building blocks is paramount. 1-((2-Nitrophenyl)sulfonyl)piperazine, a molecule uniting the versatile piperazine heterocycle with the ortho-nitrobenzenesulfonyl (nosyl) group, represents a key intermediate with significant utility. The piperazine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its ability to modulate physicochemical properties and engage with biological targets.[1][2] The nosyl group, in turn, serves not only as a robust protecting group for the piperazine nitrogen but also as a handle for further chemical diversification. This guide provides an in-depth exploration of the fundamental properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and analytical characterization, grounded in the principles of chemical causality and supported by authoritative references.
Molecular Identity and Physicochemical Characteristics
Chemical Structure and Identification
1-((2-Nitrophenyl)sulfonyl)piperazine is structurally defined by a piperazine ring where one of the secondary amine nitrogens is functionalized with a 2-nitrobenzenesulfonyl group. This arrangement significantly influences the molecule's electronic properties and steric profile.
Figure 2: General experimental workflow for the synthesis of the title compound.
Detailed Step-by-Step Methodology:
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Preparation: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM). In a separate flask, dissolve piperazine (2.2 eq) in DCM.
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Reaction: Cool the piperazine solution to 0 °C in an ice bath. Add the 2-nitrobenzenesulfonyl chloride solution dropwise over 30 minutes with vigorous stirring.
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Completion: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
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Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by silica gel column chromatography to yield the final product.
Chemical Reactivity Profile
The reactivity of 1-((2-Nitrophenyl)sulfonyl)piperazine is governed by its three key functional domains:
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The Free Secondary Amine (N-H): The remaining N-H group on the piperazine ring is a nucleophilic center, albeit with reduced basicity due to the electron-withdrawing nosyl group. It readily undergoes reactions such as:
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N-Alkylation/Arylation: Reaction with alkyl or aryl halides to produce N,N'-disubstituted piperazine derivatives. This is a common strategy for building molecular complexity. [3] * Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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The Nitro Group (-NO₂): The aromatic nitro group is a powerful electron-withdrawing group and a key site for chemical transformation.
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Reduction: The nitro group can be selectively reduced to an amino group (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental for converting the nosyl group into a precursor for other functionalities, such as in the synthesis of benzimidazoles. [4]
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The Sulfonamide Linkage (Ns-N): The nosyl group is known for its utility as a protecting group for amines.
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Cleavage (Deprotection): The N-S bond can be cleaved under specific, mild conditions, typically using a thiol nucleophile (like thiophenol) and a base (like K₂CO₃). [5][6]This selective removal, orthogonal to many other protecting groups like Boc or Cbz, is a significant advantage in multi-step synthesis.
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Applications in Drug Discovery and Chemical Biology
The 1-((2-nitrophenyl)sulfonyl)piperazine scaffold is primarily valued as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient (API). Its utility stems from the strategic combination of the piperazine core and the reactive handles provided by the nosyl group.
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Scaffold for Library Synthesis: The free N-H allows for the facile introduction of diverse substituents, making it an ideal starting point for creating libraries of compounds for high-throughput screening. [1]* Precursor for Bioactive Molecules: Piperazine-sulfonamide hybrids have demonstrated a wide range of biological activities. [7]For instance, related nitrobenzenesulfonamide hybrids have been synthesized and evaluated for excellent antituberculosis activity with low cytotoxicity. [8][9]* Fragment-Based Drug Design: The molecule can be considered a fragment that combines key pharmacophoric features—a hydrogen bond acceptor (sulfonyl oxygens), a hydrogen bond donor (N-H), and a rigid aromatic system—useful in fragment-based screening approaches.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 1-((2-Nitrophenyl)sulfonyl)piperazine.
Spectroscopic Methods
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets for the piperazine protons (typically two distinct signals for the protons alpha and beta to the sulfonamide nitrogen), a singlet or broad singlet for the N-H proton, and a complex multiplet pattern in the aromatic region (7.5-8.5 ppm) characteristic of an ortho-substituted benzene ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show distinct signals for the piperazine carbons and the six aromatic carbons, with the carbon bearing the nitro group being significantly downfield.
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Mass Spectrometry (MS): ESI-MS in positive mode would show a prominent peak for the protonated molecule [M+H]⁺.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. Since the piperazine moiety itself lacks a strong UV chromophore, derivatization is often employed for trace-level analysis. [10][11]However, for purity assessment of the title compound, the strong UV absorbance of the nitrophenyl group allows for direct detection.
Self-Validating HPLC Protocol: This protocol is designed to be self-validating by using a gradient elution, which can separate impurities with a wide range of polarities, and a photodiode array (PDA) detector, which confirms peak purity by analyzing the UV spectrum across the entire peak.
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Instrumentation & Conditions:
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System: HPLC with a PDA detector.
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Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
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Flow Rate: 1.0 mL/min. [12] * Column Temperature: 35 °C. [12] * Detection Wavelength: 254 nm (or monitor multiple wavelengths, e.g., 254 nm and 340 nm). [12] * Injection Volume: 10 µL. [12]
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Sample Preparation:
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Accurately weigh ~1 mg of the compound.
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Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
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Further dilute as necessary for analysis.
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Data Analysis:
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Integrate the peak corresponding to the product.
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Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
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Use the PDA data to verify that the UV spectrum is consistent across the main peak, confirming its homogeneity.
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Safety, Handling, and Storage
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Hazard Profile:
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Skin/Eye Irritation: Piperazine and related compounds can cause skin irritation and severe eye damage. [13][14][15] * Sensitization: May cause allergic skin reactions or respiratory sensitization. [13][15] * Toxicity: Nitroaromatic compounds and sulfonyl chlorides can be toxic if swallowed or in contact with skin. [16]
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Handling Precautions:
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [17] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. [15] * Avoid contact with skin and eyes. Wash hands thoroughly after handling. [14]
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place. [14] * Keep away from incompatible materials such as strong oxidizing agents and strong bases.
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Conclusion
1-((2-Nitrophenyl)sulfonyl)piperazine is more than a simple chemical; it is a strategically designed building block that offers a confluence of stability, reactivity, and synthetic versatility. Its true value is realized in its application as a precursor, enabling the efficient construction of complex molecular architectures for drug discovery and development. A thorough understanding of its basic properties—from synthesis and reactivity to analytical behavior and safe handling—is essential for any scientist looking to leverage this powerful intermediate in their research endeavors.
References
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National Center for Biotechnology Information. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC. Available at: [Link]
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ACS Publications. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]
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PubChem. 1-(2-Nitrophenyl)piperazine. Available at: [Link]
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LookChem. Cas 329794-79-8,(S)-3-methyl-1-((2-nitrophenyl)sulfonyl)piperazine. Available at: [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
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PubChem. 1-[(4-Nitrophenyl)sulfonyl]piperazine. Available at: [Link]
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PubChem. 1-((2-Nitrophenyl)sulfonyl)piperidine. Available at: [Link]
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Semantic Scholar. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Available at: [Link]
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International Journal of Pharmaceutical and Clinical Research. (2016). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
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ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
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ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Available at: [Link]
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Solubility of Things. Piperazine. Available at: [Link]
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CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available at: [Link]
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RSC Publishing. Analytical Methods. Available at: [Link]
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PubChem. 1-(4-Methoxy-2-nitrophenyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine. Available at: [Link]
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National Institutes of Health. (2024, October 15). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Available at: [Link]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
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